

Spectroscopic Data of 4-Hydroxy-2-pyrrolidone: An In-depth Technical Guide

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Compound of Interest

Compound Name: **4-Hydroxy-2-pyrrolidone**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the chiral molecule **4-Hydroxy-2-pyrrolidone**, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic characterization of such compounds.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and IR spectroscopy for **4-Hydroxy-2-pyrrolidone**. These values are compiled from typical spectral data and may vary slightly based on experimental conditions.

Table 1: ^1H NMR Spectroscopic Data for 4-Hydroxy-2-pyrrolidone

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.6	br s	-	NH
~4.3-4.4	m	-	H-4
~3.4-3.5	m	-	H-5a
~3.1-3.2	m	-	H-5b
~2.5	dd	J = 17.0, 6.0	H-3a
~2.1	dd	J = 17.0, 2.0	H-3b
~5.0	d	J = 4.0	OH

Solvent: DMSO-d₆. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br = broad.

Table 2: ¹³C NMR Spectroscopic Data for 4-Hydroxy-2-pyrrolidone

Chemical Shift (δ) ppm	Assignment
~175.0	C-2 (C=O)
~67.0	C-4 (CH-OH)
~55.0	C-5 (CH ₂)
~40.0	C-3 (CH ₂)

Solvent: DMSO-d₆.

Table 3: IR Spectroscopic Data for 4-Hydroxy-2-pyrrolidone

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch
~3200	Strong, Broad	N-H stretch
~2920, ~2850	Medium	C-H stretch
~1680	Strong	C=O stretch (amide)
~1420	Medium	C-H bend
~1280	Medium	C-N stretch
~1060	Strong	C-O stretch

Sample Preparation: Attenuated Total Reflectance (ATR).

Experimental Protocols

The following sections detail the methodologies for acquiring the NMR and IR spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **4-Hydroxy-2-pyrrolidone**.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

- Approximately 10-20 mg of **4-Hydroxy-2-pyrrolidone** was accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- The solution was transferred to a 5 mm NMR tube.
- The sample was vortexed to ensure homogeneity.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-32 (dependent on sample concentration).
- Relaxation Delay: 1.0 seconds.
- Acquisition Time: ~3-4 seconds.
- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
- Relaxation Delay: 2.0 seconds.
- Acquisition Time: ~1-2 seconds.
- Spectral Width: -10 to 200 ppm.
- Temperature: 298 K.

Data Processing:

- The acquired Free Induction Decays (FIDs) were Fourier transformed.
- Phase and baseline corrections were applied.
- Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-Hydroxy-2-pyrrolidone**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Data Acquisition:

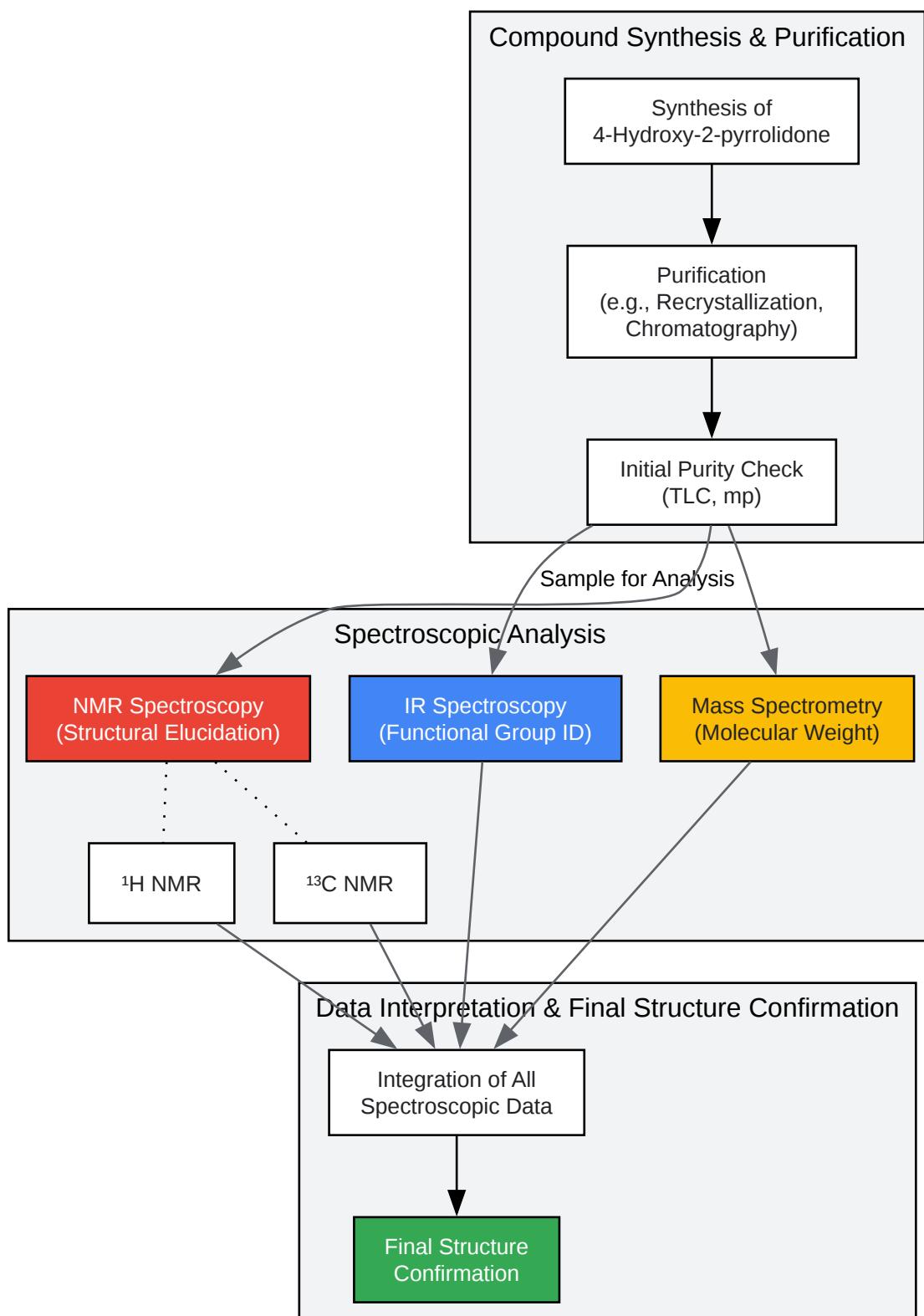
- A background spectrum of the clean, empty ATR crystal was recorded.
- A small amount of solid **4-Hydroxy-2-pyrrolidone** was placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- The pressure arm was engaged to ensure firm and uniform contact between the sample and the crystal.
- The sample spectrum was recorded over the range of 4000-400 cm^{-1} .
- Typically, 32 scans were co-added at a resolution of 4 cm^{-1} .

Data Processing:

- The background spectrum was automatically subtracted from the sample spectrum.
- The resulting spectrum was displayed in terms of transmittance or absorbance.
- Peak positions were identified and assigned to corresponding functional group vibrations.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound such as **4-Hydroxy-2-pyrrolidone**.

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Caption: Workflow for Spectroscopic Characterization.

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